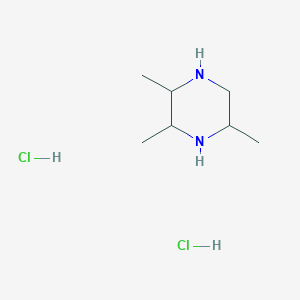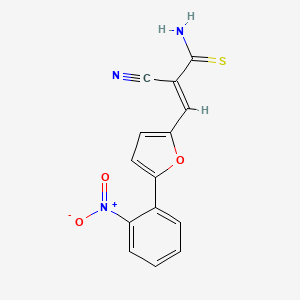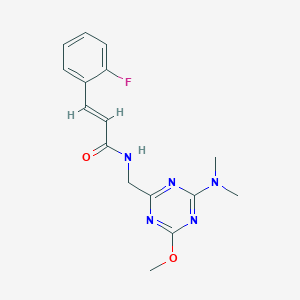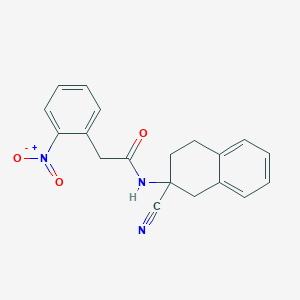
2,3,5-Trimethylpiperazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethylpiperazine;dihydrochloride is a chemical compound with the CAS Number: 2470440-87-8 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of this compound is 201.14 . The InChI Code is 1S/C7H16N2.2ClH/c1-5-4-8-6(2)7(3)9-5;;/h5-9H,4H2,1-3H3;2*1H and the InChI key is ZHCZNCAXLOYMRK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2,3,5-Trimethylpiperazine;dihydrochloride is utilized in the synthesis of complex organic molecules. For instance, the synthesis and characterization of cis-tetracarbonylpyrazinetrimethylphosphitetungsten(0), a stable carbonyl-pyrazine-metal(0) complex, demonstrate the compound's role in stabilizing carbonyl–pyrazine–metal(0) complexes through the introduction of trimethylphosphite as a donor ligand (Alper, Kayran, & Özkar, 2006). Similarly, the preparation of 1-Benzyl-4-(2,3,4-trimethoxyl-6-methyl)benzylpiperazine from 3,4,5-trimethoxylaldehyde illustrates the compound's utility in asymmetric synthesis through a multi-step process with a yield of 40.1% (Xi-quan, 2009).
Antimicrobial Activities
Research into the antimicrobial properties of piperazine derivatives, including those of 2,3,5-Trimethylpiperazine, has shown promising results. For example, derivatives of chitosan incorporating methylpiperazine, mono-quaternary dimethylpiperazine, and di-quaternary trimethylpiperazine showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with certain derivatives displaying minimum inhibitory concentration (MIC) values as low as 8 μg/ml (Másson et al., 2008).
Material Science Applications
In the field of material science, this compound plays a role in the preparation of thin film composite membranes. These membranes have been applied in desalting and separation processes, demonstrating the compound's importance in enhancing the hydrophilicity and molecular weight cut-off values of membranes for improved separation efficiency (Vyas & Ray, 2015).
Drug Discovery
In drug discovery, derivatives of this compound have been investigated for their potential as dual 5-HT1A and 5-HT7 antagonists. These studies have revealed potent antidepressant-like and anxiolytic-like activities in animal models, highlighting the compound's relevance in the development of new therapeutic agents (Pytka et al., 2015).
Safety and Hazards
The safety information for 2,3,5-Trimethylpiperazine;dihydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2,3,5-trimethylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-5-4-8-6(2)7(3)9-5;;/h5-9H,4H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCZNCAXLOYMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(N1)C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2669918.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2669920.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2669921.png)



![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide](/img/structure/B2669928.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-chloro-5-fluorophenyl)methanone](/img/structure/B2669929.png)
![N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2669930.png)